molecular formula C11H12O3S B1296739 3-(Benzoylthio)-2-methylpropanoic acid CAS No. 74431-50-8

3-(Benzoylthio)-2-methylpropanoic acid

Cat. No. B1296739
CAS RN: 74431-50-8
M. Wt: 224.28 g/mol
InChI Key: BCAYPPFBOJCRPN-UHFFFAOYSA-N
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Description

3-(Benzoylthio)-2-methylpropanoic acid is a chemical compound. It is available for purchase as a laboratory chemical . The molecule contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic thioester, and 1 hydroxyl .


Synthesis Analysis

The synthesis of 3-(Benzoylthio)-2-methylpropanoic acid involves a condensation and hydrolysis-esterification reaction of thioacetic acid with methacrylic acid. The (S)-3-(Benzoylthio)-2-methylpropanoic acid is obtained by chemical resolution .


Molecular Structure Analysis

The molecular structure of 3-(Benzoylthio)-2-methylpropanoic acid includes a total of 24 bonds. These include 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic thioester, and 1 hydroxyl .

Scientific Research Applications

1. Spectroscopic Studies and Structural Analysis

3-(Benzoylthio)-2-methylpropanoic acid and its derivatives have been a subject of interest in spectroscopic studies and crystallography. A related compound, 4-(3-Benzoylthioureido)benzoic acid, was characterized using various spectroscopic techniques, including MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible methods. Its crystal structure was also examined, providing insights into the compound's physical and chemical properties (Aydın et al., 2010).

2. Application in Liquid Crystal Technology

Compounds related to 3-(Benzoylthio)-2-methylpropanoic acid have found use in the field of liquid crystal technology. For instance, a polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. This application demonstrates the potential of such compounds in advanced material science and technology (Kishikawa et al., 2008).

3. Role in Metabolism and Toxicity Studies

The metabolic pathways and toxicity profiles of various benzoic acid derivatives, including those related to 3-(Benzoylthio)-2-methylpropanoic acid, have been extensively studied. These studies are crucial in understanding the potential health implications and safety profiles of these compounds, especially in their use in pharmaceuticals and other industries (Laue et al., 2017).

4. Development of Prodrugs

Research has been conducted on the development of prodrugs utilizing derivatives of benzoic acids. These studies aim to enhance the efficacy and reduce the side effects of existing drugs. For example, water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs have been developed, demonstrating the potential of benzoic acid derivatives in improving drug formulations (Rolando et al., 2013).

5. Kinetic and Thermodynamic Analysis in Pharmaceutical Synthesis

The compound has been utilized in the synthesis of pharmaceuticals, like in the production of Zofenopril, an ACE inhibitor. The kinetic and thermodynamic analysis of the reactions involved provides valuable insights for optimizing pharmaceutical production processes (Kuo et al., 2020).

properties

IUPAC Name

3-benzoylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAYPPFBOJCRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281676
Record name 3-(Benzoylthio)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzoylthio)-2-methylpropanoic acid

CAS RN

74431-50-8, 72679-02-8
Record name 3-(Benzoylthio)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74431-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-3-(Benzoylthio)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoylthio)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(benzoylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (±)-3-(benzoylthio)-2-methylpropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
RN Patel, JM Howell, A Banerjee, KF Fortney… - Applied microbiology …, 1991 - Springer
… In this report, we describe the stereoselective esterification of racemic 3-benzoylthio-2-methylpropanoic acid (1) in an organic solvent system to yield R-(+) methyl ester and unreacted …
Number of citations: 27 link.springer.com
RN Patel, JM Howell, A Banerjee… - Annals of the New …, 1992 - Wiley Online Library
… S-(-) 3-benzoylthio2-methylpropanoic acid is a key … The esterification of 3-benzoylthio-2-methylpropanoic acid was … The retention time for 3-benzoylthio-2-methylpropanoic acid …
Number of citations: 3 nyaspubs.onlinelibrary.wiley.com
CH Kuo, BS Kou, SW Tsai - Biocatalysis and Biotransformation, 2020 - Taylor & Francis
… )-3-benzoylthio-2-methylpropanoic acid methyl ester in aqueous solutions and methanolyzing (RS)-3-benzoylthio-2-methylpropanoic acid … )-3-benzoylthio-2-methylpropanoic acid or its …
Number of citations: 1 www.tandfonline.com
DH Kim, CJ Guinosso, GC Buzby Jr… - Journal of medicinal …, 1983 - ACS Publications
1-(3-Mercapto-2-methyl-l-oxopropyl) indoline-2-carboxylic acids (7b) and related compounds were synthesized in order to examine their ability to inhibit angiotensin converting enzyme (…
Number of citations: 75 pubs.acs.org
RN Patel, A Banerjee, LJ Szarka - Journal of the American Oil Chemists' …, 1996 - Springer
… esterification of racemic 3-benzoylthio-2-methylpropanoic acid 11 in an organic solvent … S-(-) 3-benzoylthio-2-methylpropanoic acid [S-(-)-ll] is a key intermediate for the synthesis of …
Number of citations: 32 link.springer.com
RI Uchegbu, SS Bako, LCN Olehi, IO Achinihu - IOSR J Appl Chem, 2015 - Citeseer
Mormodica balsamina linn is one of the medicinal plants used in Nigeria by the herbalists for the treatment of different ailments. Despite its rich pharmacological potential, so far it has …
Number of citations: 8 citeseerx.ist.psu.edu
T KOMORI, K ASANO, Y SASAKI, H HANAI… - Chemical and …, 1987 - jstage.jst.go.jp
N-Mercaptoalkanoyl derivatives of sulfur-containing amino acids were synthesized and examined for inhibitory effects on angiotensin I converting enzyme(ACE) extracted from rabbit …
Number of citations: 7 www.jstage.jst.go.jp
RN Patel - Encyclopedia of microbiology, 2000 - books.google.com
… alternate approach to prepare the chiral sidechain of captopril (1) and zofenopril (3), the lipasecatalyzed stereoselective esterification of racemic 3-benzoylthio-2-methylpropanoic acid (…
Number of citations: 4 books.google.com
CJ Blankley, JS Kaltenbronn, DE DeJohn… - Journal of medicinal …, 1987 - ACS Publications
The synthesis of a series of novel, potent angiotensin converting enzyme (ACE) inhibitors containing saturated bicyclic amino acids in place of proline is described. Octahydroindole-2-…
Number of citations: 76 pubs.acs.org
RN Patel - Enzyme and microbial technology, 2002 - Elsevier
There has been an increasing awareness of the enormous potential of microorganisms and enzymes for the transformation of synthetic chemicals with high chemo-, regio- and …
Number of citations: 203 www.sciencedirect.com

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